molecular formula C19H16Cl2N2O3 B5179771 N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

Cat. No. B5179771
M. Wt: 391.2 g/mol
InChI Key: MFYNKJXCUYOJRD-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, also known as GW806742X, is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, alleviate pain, and improve cognitive function. In addition, N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been shown to protect against neuronal damage and promote neuronal survival in various models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. In addition, this compound has been extensively studied, and its pharmacological properties are well characterized. However, one limitation of N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the research of N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide. One area of research is the development of more potent and selective analogs of this compound. In addition, further studies are needed to fully understand the mechanism of action of N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide and its potential therapeutic applications. Finally, the use of N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide in combination with other drugs may provide new opportunities for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide involves a multistep process that includes the reaction of 2,4-dichloroaniline with 3,5-dimethyl-4-isoxazolecarboxylic acid to form the intermediate 2,4-dichloro-N-(3,5-dimethyl-4-isoxazolyl)aniline. This intermediate is then reacted with 4-(methoxymethyl)phenol in the presence of a coupling agent to form the final product, N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide. The synthesis of this compound has been reported in several research articles and is considered to be a relatively straightforward process.

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. In addition, this compound has been shown to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c1-11-16(12(2)26-23-11)10-25-15-5-3-4-13(8-15)19(24)22-18-7-6-14(20)9-17(18)21/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYNKJXCUYOJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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